![molecular formula C25H25ClN4O2 B2711441 N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide CAS No. 904277-72-1](/img/structure/B2711441.png)

N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

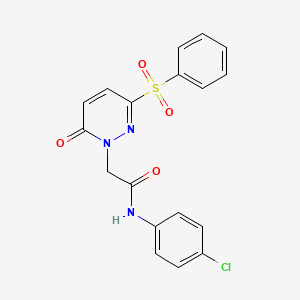

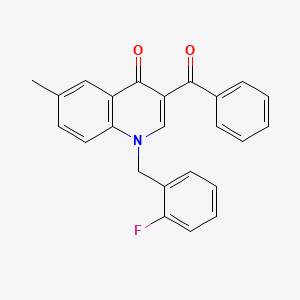

N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C25H25ClN4O2 and its molecular weight is 448.95. The purity is usually 95%.

BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Studies

The chemical structure N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide relates closely to various pyridine and isoquinoline derivatives explored for their chemical synthesis processes and potential applications. For instance, Al-Issa (2012) delved into the synthesis of pyridine and fused pyridine derivatives, demonstrating the versatility of pyridine carbonitriles in forming a wide range of heterocyclic compounds, which could be foundational in understanding the reactions and potential applications of the specified chemical compound (S. A. Al-Issa, 2012). Additionally, Kandinska, Kozekov, and Palamareva (2006) studied the synthesis of tetrahydroisoquinolinones, providing insights into the manipulation of isoquinoline structures for potential pharmacological uses (M. Kandinska et al., 2006).

Pharmacological Potential Exploration

Research on derivatives closely related to N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide has hinted at their pharmacological potential. For example, Pinna et al. (1995) synthesized and evaluated diastereomeric forms of a closely related tetrahydroisoquinoline compound, exploring its κ binding affinity and suggesting potential pharmacological applications (G. Pinna et al., 1995). Such studies underscore the importance of structural modifications in enhancing biological activity and targeting specific receptors.

Material Science and Photophysical Properties

The exploration of iridium complexes with related structural frameworks highlights the potential application of N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide in material science, particularly in the development of organic light-emitting diodes (OLEDs). Tsuboyama et al. (2003) studied the phosphorescence of cyclometalated iridium(III) complexes, demonstrating their utility in achieving high-efficiency and pure-red emission in OLEDs (A. Tsuboyama et al., 2003). Such research indicates the broad applicability of compounds with similar structural motifs in advancing photophysical and material science research.

Antioxidant and Antimicrobial Activities

Further research into compounds structurally akin to N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide could unveil their potential in medicinal chemistry, particularly in antioxidant and antimicrobial applications. Murugavel et al. (2017) synthesized novel chloroquinoline derivatives, conducting studies on their antioxidant activities and CT-DNA binding, which revealed promising antimicrobial and antioxidant properties (S. Murugavel et al., 2017). This suggests that the chemical compound could also hold significant promise in the development of new therapeutics.

properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN4O2/c1-17-8-9-21(26)13-22(17)29-25(32)24(31)28-15-23(19-7-4-11-27-14-19)30-12-10-18-5-2-3-6-20(18)16-30/h2-9,11,13-14,23H,10,12,15-16H2,1H3,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADASMPNJZFUVBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-1,7-diazaspiro[3.5]nonane](/img/structure/B2711363.png)

![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)

![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)

![Ethyl 3-(2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2711378.png)